JNK1 Biochemical Potency vs. the 5‑Chloro‑Thiophene Analog — Cross‑Study SAR Inference
Although no direct head‑to‑head comparison against the 5‑chloro‑thiophene analog has been published, class‑level SAR indicates that replacement of the thiophene‑2‑sulfonamide with a 5‑chlorothiophene‑2‑sulfonamide is expected to reduce JNK1 affinity. In the Mersal et al. series, introduction of electron‑withdrawing groups on the aryl‑sulfonamide moiety consistently shifted the IC₅₀ ratio toward JNK2/JNK3 over JNK1, with the most JNK1‑selective compound (11e, 4‑Cl‑phenylsulfonamide) achieving IC₅₀ = 1.81 nM on JNK1, while the analogous 4‑methoxyphenylsulfonamide derivative lost ~15‑fold potency on JNK1 [REFS‑1]. By extension, the unsubstituted thiophene‑2‑sulfonamide of CAS 2034468‑70‑5 is predicted to retain higher JNK1 affinity relative to its 5‑chloro congener, a hypothesis that is falsifiable and directly testable in a biochemical JNK1 inhibition assay.
| Evidence Dimension | Predicted JNK1 inhibitory potency (IC₅₀ shift relative to 5‑Cl analog) |
|---|---|
| Target Compound Data | Predicted to exhibit lower IC₅₀ (higher potency) on JNK1 than the 5‑chloro‑thiophene derivative; exact value not yet reported in peer‑reviewed literature. |
| Comparator Or Baseline | 5‑chloro‑N‑((6‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyridin‑3‑yl)methyl)thiophene‑2‑sulfonamide (5‑Cl‑thiophene analog) — no reported JNK IC₅₀; class SAR suggests reduced JNK1 activity. |
| Quantified Difference | Quantitative difference cannot be calculated; predicted rank‑order is based on published SAR for 36 pyrazol‑4‑yl‑pyridine sulfonamides showing that electron‑donating/neutral aryl groups favor JNK1 over JNK2/3 [REFS‑1]. |
| Conditions | Biochemical hJNK1 kinase inhibition assay; IC₅₀ determination using the HTRF kinase assay platform as described for compound 11e [REFS‑1]. |
Why This Matters
Procurement of the thiophene‑2‑sulfonamide parent compound provides a cleaner SAR starting point, allowing medicinal chemists to independently validate the predicted JNK1‑selectivity advantage before engaging in heavy‑atom derivatization.
- [1] Mersal, K.I., Abdel‑Maksoud, M.S., Ali, E.M.H., Ammar, U.M., Zaraei, S.O., Haque, M.M., Das, T., Hassan, N.F., Kim, E.E., Lee, J.S., Park, H., Lee, K.H., El‑Gamal, M.I., Kim, H.K., Ibrahim, T.M., Oh, C.H. (2023) 'Evaluation of novel pyrazol‑4‑yl pyridine derivatives possessing arylsulfonamide tethers as c‑Jun N‑terminal kinase (JNK) inhibitors in leukemia cells', European Journal of Medicinal Chemistry, 261, 115779. doi:10.1016/j.ejmech.2023.115779. View Source
